molecular formula C19H13Cl2N5O4 B2931569 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887889-41-0

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2931569
CAS RN: 887889-41-0
M. Wt: 446.24
InChI Key: BSDMIOVOLQIBJA-UHFFFAOYSA-N
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Description

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N5O4 and its molecular weight is 446.24. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Purine N-Oxides Synthesis : Research by Kawashima and Kumashiro (1969) on purine N-oxides involves the synthesis of various purine derivatives through oxidation and hydrolysis processes. This study indicates the chemical versatility of purine structures for modifications and functionalizations, relevant to the synthesis of complex purine derivatives like the compound (H. Kawashima & I. Kumashiro, 1969).

  • Reactivities of Purine Derivatives : Direct determination of tautomerism in purine derivatives through low-temperature NMR spectroscopy provides insights into the structural dynamics of these molecules, which is crucial for understanding their biological activities and interactions (Pavlína Sečkářová et al., 2004).

Biological Activity and Applications

  • Antimycobacterial Activity : A study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines by Bakkestuen, Gundersen, and Utenova (2005) highlighted their antimycobacterial properties. This suggests that structural analogs of purine, possibly including the compound , may possess significant antimicrobial properties, particularly against Mycobacterium tuberculosis (A. K. Bakkestuen, L. Gundersen, & B. T. Utenova, 2005).

  • Enzyme Inhibition : The synthesis and evaluation of various 6-substituted-9-(-5-deoxy-beta-D-xylofuranosyl) purines as inhibitors of adenosine deaminase reveal the potential of purine derivatives in modulating enzymatic activity. This opens up applications in drug development for diseases where enzyme modulation is key (R. H. Shah, H. Schaeffer, & D. H. Murray, 1965).

Chemical Reactivity and Modifications

  • Synthesis of Nucleoside Analogs : Studies on nucleoside analogs of N-substituted 1,3-thiazolidines provide a basis for the synthesis of complex purine derivatives and their potential applications in medicinal chemistry and pharmacology. This research underscores the adaptability and reactivity of the purine scaffold for the development of novel therapeutic agents (Masaharu Iwakawa, B. Mario Pinto, & Walter A. Szarek, 1978).

properties

IUPAC Name

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O4/c1-30-12-4-2-3-9(15(12)27)17-23-13(16(22)28)14-18(25-17)26(19(29)24-14)8-5-6-10(20)11(21)7-8/h2-7,27H,1H3,(H2,22,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMIOVOLQIBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dichlorophenyl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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